molecular formula C16H26N2O2 B8278138 Tert-butyl 2-tert-butyl-5-aminobenzylcarbamate

Tert-butyl 2-tert-butyl-5-aminobenzylcarbamate

Cat. No. B8278138
M. Wt: 278.39 g/mol
InChI Key: HRYPEIXWHUQZHZ-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To a solution of tert-butyl 2-tert-butyl-5-nitrobenzylcarbamate (20 mg, 0.065 mmol) in 5% AcOH-MeOH (1 mL) was added 10% Pd—C (14 mg) under nitrogen atmosphere. The mixture was stirred under H2 (1 atm) at room temperature for 1 h. The catalyst was removed via filtration through Celite, and the filtrate was concentrated to give tert-butyl 2-tert-butyl-5-aminobenzylcarbamate (E-4), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.09 (d, J=8.5 Hz, 1H), 6.62 (d, J=2.6 Hz, 1H), 6.47 (dd, J=8.5, 2.6 Hz, 1H), 4.61 (br s, 1H), 4.40 (d, J=5.1 Hz, 2H), 4.15 (br s, 2H), 1.39 (s, 9H), 1.29 (s, 9H); HPLC ret. time 2.47 min, 10-100% CH3CN, 5 min gradient; ESI-MS 279.3 m/z (MH+).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
AcOH MeOH
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
14 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:6]=1[CH2:7][NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:4])([CH3:3])[CH3:2]>CC(O)=O.CO.[Pd]>[C:1]([C:5]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:6]=1[CH2:7][NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:12])[CH3:13])([CH3:2])([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(CNC(OC(C)(C)C)=O)C=C(C=C1)[N+](=O)[O-]
Name
AcOH MeOH
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O.CO
Name
Quantity
14 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 (1 atm) at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed via filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(CNC(OC(C)(C)C)=O)C=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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